molecular formula C16H23NO B12399231 Kdm4-IN-4

Kdm4-IN-4

Cat. No.: B12399231
M. Wt: 245.36 g/mol
InChI Key: HGNFUCJMHJYHIN-QCEMKRCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kdm4-IN-4 is a potent inhibitor of the lysine-specific demethylase 4 (KDM4) family of enzymes. These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers due to its ability to inhibit the activity of KDM4 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kdm4-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Kdm4-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Kdm4-IN-4 exerts its effects by binding to the active site of KDM4 enzymes, thereby inhibiting their demethylase activity. This leads to the accumulation of methylated histones, which in turn affects gene expression and chromatin structure. The molecular targets of this compound include histone H3 lysine 9 (H3K9) and histone H3 lysine 36 (H3K36), which are key sites of methylation regulated by KDM4 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Kdm4-IN-4

This compound is unique due to its high binding affinity for the KDM4A-Tudor domain and its ability to inhibit the interaction between H3K4Me3 and the Tudor domain. This specificity makes it a valuable tool for studying the role of KDM4 enzymes in various biological processes and for developing targeted cancer therapies .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1R,2S,3R,4S)-3-[(dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C16H23NO/c1-17(2)11-14-12-8-9-16(10-12,15(14)18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14-,15-,16+/m0/s1

InChI Key

HGNFUCJMHJYHIN-QCEMKRCNSA-N

Isomeric SMILES

CN(C)C[C@H]1[C@H]2CC[C@](C2)([C@H]1O)C3=CC=CC=C3

Canonical SMILES

CN(C)CC1C2CCC(C2)(C1O)C3=CC=CC=C3

Origin of Product

United States

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